2-(3-Iodobenzamido)thiophene-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9IN2O2S |
|---|---|
Molecular Weight |
372.18 g/mol |
IUPAC Name |
2-[(3-iodobenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H9IN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17) |
InChI Key |
OAXMFLNELCYOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=C(C=CS2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of 2 3 Iodobenzamido Thiophene 3 Carboxamide and Its Derivatives
Strategies for Thiophene-3-carboxamide (B1338676) Scaffold Synthesis
The foundational step in the synthesis of the target compound is the creation of the 2-aminothiophene-3-carboxamide (B79593) scaffold. This precursor is a versatile building block for a wide range of heterocyclic compounds. nih.gov
Gewald Reaction and its Modifications for 2-Aminothiophene Precursors
The Gewald reaction is a cornerstone in thiophene (B33073) chemistry, providing a reliable method for the synthesis of 2-aminothiophenes from simple starting materials. nih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide and elemental sulfur in the presence of a base. nih.gov
There are several variations of the Gewald reaction. One common approach is a one-pot synthesis where the carbonyl compound, the active methylene (B1212753) nitrile (in this case, cyanoacetamide to yield the desired 3-carboxamide), and sulfur are reacted together. nih.gov Another variation is a two-step process where the Knoevenagel condensation product of the carbonyl compound and the active methylene nitrile is first isolated and then reacted with sulfur and a base. researchgate.net This two-step method can often lead to higher yields, especially when using alkyl aryl ketones. researchgate.net
Table 1: Comparison of Gewald Reaction Variations for 2-Aminothiophene Synthesis
| Variation | Description | Advantages | Disadvantages |
|---|---|---|---|
| One-Pot | Ketone/aldehyde, cyanoacetamide, and sulfur are reacted together in a single step. | Simplicity and shorter reaction time. | May result in lower yields with certain substrates. |
Modifications to the Gewald reaction have been explored to improve its efficiency and environmental friendliness. These include the use of different catalysts, solvent-free conditions, and microwave assistance to accelerate the reaction. semanticscholar.org For instance, the use of morpholine (B109124) as a catalyst is common, and reactions can be carried out at room temperature without a solvent. researchgate.netnih.gov
Amidation Reactions for Carboxamide Formation
The carboxamide group at the 3-position of the thiophene ring is typically introduced by using cyanoacetamide as the active methylene component in the Gewald reaction. However, if the synthesis starts with a 2-aminothiophene-3-carboxylic acid or its ester, a separate amidation step is necessary.
Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with ammonia (B1221849) or an appropriate amine. mdpi.com A variety of coupling reagents can also be employed to facilitate the direct amidation of the carboxylic acid with an amine, which avoids the need for harsh reagents like thionyl chloride. researchgate.net
Specific Approaches for Incorporating the Iodobenzamido Moiety
The introduction of the 3-iodobenzamido group at the 2-position of the thiophene ring is a crucial step. This is typically achieved through an acylation reaction of the 2-aminothiophene-3-carboxamide precursor.
A common method involves the use of 3-iodobenzoyl chloride as the acylating agent. dntb.gov.ua The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being frequently used.
Alternatively, the amide bond can be formed by coupling 2-aminothiophene-3-carboxamide with 3-iodobenzoic acid using standard peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to activate the carboxylic acid for reaction with the amine. researchgate.net More modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) also provide efficient means for this transformation. nih.gov
In some synthetic routes, the 2-amino group of a 2-aminothiophene-3-carboxylate ester is first acylated, and the ester is subsequently converted to the primary carboxamide. researchgate.net
Advanced Synthetic Techniques
To further refine the synthesis of 2-(3-iodobenzamido)thiophene-3-carboxamide and its derivatives, advanced techniques such as palladium-catalyzed cross-coupling and microwave-assisted synthesis are employed. These methods offer greater control over the molecular structure and can significantly improve reaction efficiency.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The presence of an iodine atom in the 3-iodobenzamido moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. organic-chemistry.org This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the benzoyl ring, leading to a diverse library of derivatives.
The Suzuki-Miyaura reaction involves the coupling of an organohalide (in this case, the iodo-substituted compound) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 95 |
| 1-Iodo-3-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 92 |
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura reaction and can be optimized to achieve high yields and selectivity. dntb.gov.ua The electronic and steric properties of both coupling partners also play a significant role. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. semanticscholar.org The application of microwave irradiation can significantly reduce reaction times for both the initial Gewald synthesis of the thiophene core and the subsequent amidation and cross-coupling steps. researchgate.netmdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives
| Reaction | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Gewald Reaction | Several hours at reflux | 2-30 minutes at elevated temperature and pressure |
| Amidation | Hours to days at room temperature or reflux | 5-20 minutes at elevated temperature |
| Suzuki-Miyaura Coupling | Hours at reflux | 10-30 minutes at elevated temperature |
The use of microwave heating is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. semanticscholar.org
One-Pot Synthetic Strategies
A one-pot synthesis for this compound would be highly desirable for efficiency and atom economy. Such a strategy would likely be based on the well-established Gewald multicomponent reaction, which is a cornerstone for the synthesis of 2-aminothiophenes. google.comresearchgate.netgoogle.com
The synthesis would commence with the formation of the core 2-aminothiophene-3-carboxamide scaffold. In a typical Gewald reaction, a ketone or aldehyde, an active methylene nitrile (in this case, cyanoacetamide), and elemental sulfur are condensed in the presence of a basic catalyst like morpholine or triethylamine. researchgate.nettubitak.gov.tr This reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of sulfur, and subsequent ring closure and tautomerization to yield the 2-aminothiophene product.
For the synthesis of the title compound, a subsequent acylation step would be performed in the same reaction vessel. After the formation of the 2-aminothiophene-3-carboxamide intermediate, 3-iodobenzoyl chloride would be added. The amino group at the C2 position of the thiophene ring would act as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the final amide bond, yielding this compound.
Gewald Reaction : Condensation of a suitable carbonyl compound, cyanoacetamide, and sulfur with a base catalyst to form the 2-aminothiophene-3-carboxamide intermediate.
In-situ Acylation : Addition of 3-iodobenzoyl chloride to the reaction mixture to acylate the 2-amino group.
This approach consolidates multiple synthetic steps into a single procedure, minimizing intermediate isolation and purification, which is a hallmark of efficient modern organic synthesis.
Analytical Characterization Techniques for Structural Elucidation
To confirm the identity and structure of the synthesized this compound, a combination of spectroscopic and crystallographic techniques would be essential.
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework. For this compound, the spectra would be expected to show characteristic signals for the protons and carbons of the thiophene and iodobenzamide moieties.
| Expected ¹H NMR Signals | Description |
| Aromatic Protons | Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the thiophene ring and the 3-iodobenzoyl group. |
| Amide Protons (N-H) | Two distinct signals for the two amide protons (-C(O)NH- and -C(O)NH₂), likely appearing as broad singlets in the downfield region. |
| Expected ¹³C NMR Signals | Description |
| Carbonyl Carbons | Two signals in the downfield region (typically δ 160-170 ppm) corresponding to the two amide carbonyl carbons. |
| Aromatic Carbons | Multiple signals in the aromatic region (typically δ 110-150 ppm) for the carbons of the thiophene and benzene (B151609) rings. |
| Carbon-Iodine Bond | The carbon atom attached to the iodine would show a characteristic chemical shift. |
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound would be expected to display characteristic absorption bands.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretching | Bands in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H bonds. |
| C=O Stretching | Strong absorption bands around 1630-1680 cm⁻¹ for the amide carbonyl groups. |
| C-N Stretching | Bands in the region of 1200-1400 cm⁻¹. |
| Aromatic C=C Stretching | Signals in the 1400-1600 cm⁻¹ region. |
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula (C₁₂H₈IN₃O₂S). The mass spectrum would show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, which would be crucial for confirming the identity of the synthesized product.
Chromatographic techniques are vital for determining the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing purity. A sample of the compound would be injected into an HPLC system, typically using a reverse-phase column (e.g., C18). The compound would be eluted with a mobile phase gradient (e.g., a mixture of water and acetonitrile (B52724) with a small amount of acid like formic acid). A pure compound would ideally show a single major peak in the chromatogram. The purity is often determined by the area percentage of this peak.
| HPLC Analysis Parameters | Typical Values |
| Column | Reverse-phase C18 |
| Mobile Phase | Gradient of Water and Acetonitrile (often with 0.1% Formic Acid) |
| Detector | UV Detector (e.g., at 254 nm) |
| Expected Result | A single major peak with >95% area |
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the LC column, it is introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak observed in the chromatogram, providing an additional layer of confirmation for both identity and purity.
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide unambiguous proof of its structure. This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice. The resulting data would confirm the connectivity of the atoms and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the solid state. While no published crystal structure for this specific compound has been identified, this method remains the definitive standard for structural elucidation of crystalline solids.
Exploration of Biological Activities and Molecular Targeting
Cannabinoid Receptor Modulation
Thiophene (B33073) amide derivatives have emerged as a notable class of compounds that interact with the endocannabinoid system, a crucial neuromodulatory system involved in regulating a wide array of physiological processes.
Structure-activity relationship (SAR) studies on a series of thiophene amide derivatives have successfully identified them as agonists for the Cannabinoid Receptor 2 (CB2). nih.gov The CB2 receptor is primarily expressed in the immune system and peripheral tissues, and its activation is generally not associated with the psychoactive effects mediated by the Cannabinoid Receptor 1 (CB1). frontiersin.orgnih.govnih.gov This selectivity for the CB2 receptor makes these compounds attractive candidates for therapeutic development, particularly for conditions involving inflammation and pain, without the central nervous system side effects. nih.govfrontiersin.org The agonistic activity of these thiophene derivatives at the CB2 receptor highlights their potential for modulating immune responses and other peripheral physiological processes. nih.govfrontiersin.org
The activity of thiophene amide analogues as CB2 receptor agonists has been characterized through a variety of in vitro and in vivo assays. nih.gov Radioligand binding assays are commonly employed to determine the affinity of these compounds for the CB2 receptor. nih.gov Furthermore, multiple functional assays are utilized to assess their ability to activate the receptor and trigger downstream signaling pathways. nih.gov These assays are crucial for understanding the potency and efficacy of these compounds as CB2 agonists. The characterization of these derivatives often includes a comprehensive evaluation of their pharmacokinetic properties to assess their potential as therapeutic agents. nih.gov
Anticancer Potential
In addition to their effects on the cannabinoid system, thiophene carboxamide derivatives have demonstrated significant promise as anticancer agents. Their multifaceted mechanism of action involves the inhibition of key signaling pathways that are crucial for tumor growth and survival.
Several studies have identified thiophene carboxamide derivatives as potent inhibitors of various protein kinases that play a critical role in cancer progression. Notably, these compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Both EGFR and VEGFR-2 are key drivers of tumor growth, proliferation, and angiogenesis. nih.govnih.gov Some derivatives have also been investigated for their potential to inhibit other important kinases involved in cancer signaling, such as Tie-2 and Lck. The ability of these compounds to target multiple kinases underscores their potential as broad-spectrum anticancer agents.
| Compound Class | Target Kinase | Reported Activity |
|---|---|---|
| Thiophene Carboxamide Derivatives | EGFR (Epidermal Growth Factor Receptor) | Inhibitory activity demonstrated, crucial for blocking cancer cell proliferation. nih.gov |
| Thiophene Carboxamide Derivatives | VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) | Potent inhibition observed, leading to anti-angiogenic effects. nih.gov |
| Related Heterocyclic Compounds | Tie-2 | Investigated as a target for anti-angiogenic therapy. |
| Related Heterocyclic Compounds | Lck (Lymphocyte-specific protein tyrosine kinase) | Potential target for immunomodulatory and anticancer effects. |
A critical aspect of the anticancer activity of thiophene carboxamide derivatives is their ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. nih.gov This anti-angiogenic effect is primarily achieved through the inhibition of VEGFR-2, a key receptor in the angiogenesis signaling cascade. nih.gov By blocking VEGFR-2, these compounds can effectively cut off the tumor's blood supply, thereby inhibiting its growth and metastasis. The anti-angiogenic properties of these derivatives make them promising candidates for combination therapies with other anticancer drugs. nih.gov
Thiophene carboxamide derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines. mdpi.comnih.govnih.gov In vitro studies have shown that these compounds can inhibit the growth and proliferation of human cancer cells, including those from breast, colon, and melanoma tumors. mdpi.comnih.gov The cytotoxic effects of these derivatives are often selective for cancer cells, with less impact on normal, healthy cells. mdpi.comnih.gov This selectivity is a crucial attribute for any potential anticancer agent, as it can lead to a better therapeutic window and fewer side effects. The antiproliferative activity, combined with their anti-angiogenic and kinase inhibitory properties, positions thiophene carboxamide derivatives as a promising class of compounds for the development of novel cancer therapies. nih.govmdpi.comnih.govnih.gov
| Compound Analogue | Cancer Cell Line | Observed Effect |
|---|---|---|
| Thiophene Carboxamide Analogues | MCF-7 (Breast Cancer) | Demonstrated cytotoxic and antiproliferative effects. mdpi.comnih.gov |
| Thiophene Carboxamide Analogues | HT-29 (Colon Cancer) | Showed significant reduction in cell viability. mdpi.comnih.gov |
| Thiophene Carboxamide Analogues | A375 (Melanoma) | Exhibited promising cytotoxic effects. mdpi.comnih.gov |
| Thiophene Carboxamide Analogues | Hep3B (Hepatocellular Carcinoma) | Substantial antiproliferation properties observed. nih.gov |
Anti-inflammatory Properties
Thiophene-based compounds have been extensively investigated for their anti-inflammatory potential. nih.gov Derivatives of this class, such as Tinoridine and Tiaprofenic acid, are commercially available nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Modulation of Inflammatory Pathways
Research into benzothiophene (B83047) carboxamide derivatives has revealed their capacity to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov This inhibition disrupts the prostaglandin-E2-dependent positive feedback loop that regulates COX-2 expression. nih.gov The anti-inflammatory effect is further substantiated by a reduction in the levels of pro-inflammatory cytokines and chemokines. nih.gov Thiophene derivatives, in general, are known to modulate the gene expression of various inflammatory mediators, including cytokines, which are crucial signaling molecules in the inflammatory response. nih.gov The activation of the NF-κB (nuclear factor κB) family of transcription factors, which coordinate the expression of numerous pro-inflammatory genes, is a key target. Certain thiophene carboxamide derivatives have been developed as inhibitors of IKK-2, an enzyme essential for NF-κB activation. google.com
Preclinical Evaluation in Inflammation Models
The anti-inflammatory activity of thiophene derivatives is often evaluated using classic preclinical models, such as carrageenan-induced paw edema in rodents. nih.gov This model allows for the assessment of key inflammatory parameters, including neutrophil activation and the release of pro-inflammatory mediators like IL-6, IL-1β, and TNF-α. nih.gov Studies on substituted bromo-benzothiophene carboxamides have demonstrated their ability to effectively attenuate inflammation and nociception in such models, in some cases at lower concentrations than traditional NSAIDs like ibuprofen. nih.gov
Other Investigated Biological Activities
Beyond anti-inflammatory effects, the thiophene carboxamide scaffold has been associated with a wide range of other biological activities.
Antimicrobial and Antifungal Efficacy
The thiophene ring is a core component of many compounds exhibiting antimicrobial properties. frontiersin.org Research has demonstrated that the presence of a thiophene ring, an amide group, and carbonyl groups plays a crucial role in the antimicrobial activity of these molecules. frontiersin.org
A structurally similar compound, 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, has shown notable antibacterial activity against E. coli. nih.gov Generally, tetrahydrobenzothiophene compounds exhibit moderate to good inhibitory activities against various bacterial strains. nih.gov Other thiophene derivatives have demonstrated potent activity against drug-resistant Gram-negative bacteria, including strains of Acinetobacter baumannii and Escherichia coli. frontiersin.org Certain thiophene-based heterocycles have also shown highly specific and potent activity against Clostridium difficile, a significant nosocomial pathogen, with Minimum Inhibitory Concentration (MIC) values as low as 2 to 4 μg/ml. nih.gov
The antifungal potential of this class is also significant. Thiophene derivatives have been evaluated against fungal pathogens like Candida albicans, with some compounds showing promising activity. nih.gov
| Compound Class/Derivative | Microorganism | Activity (MIC) |
|---|---|---|
| Tetrahydrobenzothiophene Derivatives (e.g., 2-(2-Iodobenzamido)...) | E. coli | 0.64 μM - 1.11 μM |
| Thiophene Derivative (meta-substituted) | A. baumannii | 16 mg/L |
| Thiophene Derivative (meta-substituted) | E. coli | 16 mg/L |
| Spiro-indoline-oxadiazole Thiophene Derivative | C. difficile | 2 - 4 μg/ml |
Central Nervous System Activities (e.g., Antianxiety, Antidepressant, Serotonin Antagonism, Analgesia)
The thiophene moiety is a structural component in compounds investigated for various central nervous system (CNS) activities. researchgate.net
Analgesia: Thiophene carboxamide derivatives have been evaluated for both peripheral and central analgesic activity. nih.gov Studies using acetic acid-induced writhing and formalin tests in mice show that these compounds can possess moderate peripheral analgesic properties. nih.gov Bromo-benzothiophene carboxamides have also been shown to attenuate nociception. nih.gov
Antidepressant and Anxiolytic Activity: The thiophene structure is recognized for its influence on antidepressant and anti-anxiety effects. researchgate.net Various derivatives have been synthesized and tested in preclinical models like the forced swim test and tail suspension test to evaluate antidepressant-like activity. researchgate.net
Enzyme Inhibition Profiles
The thiophene carboxamide scaffold has proven to be a versatile template for designing inhibitors of various key enzymes implicated in disease.
Kinase Inhibition: Several thiophene-3-carboxamide (B1338676) derivatives have been identified as potent enzyme inhibitors. They have been investigated as dual inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase involved in apoptosis, neurodegeneration, and inflammation. Furthermore, other derivatives based on the compound PAN-90806 have been developed as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which play a critical role in tumor angiogenesis. One such derivative demonstrated a VEGFR-2 inhibitory IC50 value of 191.1 nM.
IKK-2 Inhibition: As mentioned previously, thiophene carboxamide derivatives have been specifically designed as inhibitors of IKK-2, a kinase crucial for activating the pro-inflammatory NF-κB pathway. google.com
| Compound Class | Target Enzyme | Biological Role of Enzyme | Reported Activity (IC₅₀) |
|---|---|---|---|
| Thiophene-3-carboxamide Derivatives | VEGFR-2 | Tumor Angiogenesis | 191.1 nM (for compound 14d) |
| Thiophene-3-carboxamide Derivatives | c-Jun N-terminal Kinase (JNK) | Inflammation, Apoptosis, Neurodegeneration | Variable (e.g., 1.4 μM - 10.2 μM for various analogs) |
| Thiophene Carboxamide Derivatives | IKK-2 | NF-κB Inflammatory Pathway | Inhibitory activity reported |
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Structural Features for Biological Activity
The biological activity of 2-(3-Iodobenzamido)thiophene-3-carboxamide is not coincidental but rather the result of a carefully orchestrated arrangement of its constituent chemical moieties. The thiophene (B33073) core, the iodobenzamido group, and various side chains all play pivotal roles in the molecule's interaction with its biological targets.
The thiophene ring is a privileged scaffold in medicinal chemistry, known for its versatile pharmacological properties. mdpi.comnih.gov Its aromaticity and planar nature can enhance receptor binding, and its structure allows for functionalization to improve selectivity and potency. mdpi.com The sulfur atom within the thiophene ring can participate in hydrogen bonding, further strengthening drug-receptor interactions. nih.gov
Substitutions on the thiophene core can significantly modulate the biological activity of 2-(benzamido)thiophene-3-carboxamide derivatives. For instance, the presence of different substituents such as chloro, methoxy (B1213986), methyl, amino, or hydroxyl groups can influence the compound's antioxidant and antibacterial properties. nih.gov Studies have shown that thiophene-2-carboxamide derivatives with a methoxy group substitution exhibit notable inhibition against certain bacteria. nih.gov The planarity of the thiophene ring, often coplanar with adjacent aromatic rings, is a recurring structural motif in biologically active thiophene-3-carboxamide (B1338676) derivatives. scispace.comnih.gov
Table 1: Impact of Thiophene Core Substitutions on Biological Activity
| Substitution | Observed Effect | Reference |
|---|---|---|
| Methoxy group | Enhanced antibacterial activity | nih.gov |
| Amino group | Increased antioxidant activity | nih.gov |
| Hydroxyl group | Moderate antioxidant activity | nih.gov |
The iodobenzamido group is another critical determinant of the biological activity of the parent compound. The position of the iodine atom on the benzoyl ring, as well as the amide linkage, are crucial for molecular recognition and binding affinity. While specific SAR studies on the 3-iodobenzamido moiety of this particular compound are not extensively detailed in the provided context, the general importance of the benzamido group in similar structures is well-established. For example, in the context of cannabinoid receptor 2 (CB₂) agonists, a series of thiophene amide derivatives have been explored, indicating the significance of the amide linkage and the aromatic ring in receptor interaction. nih.gov The presence of a halogen, such as iodine, can influence the compound's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Modifications to the side chains of the 2-(benzamido)thiophene-3-carboxamide scaffold have a profound impact on the resulting compound's potency and selectivity. The nature of the side chain can influence various physicochemical properties, including solubility, lipophilicity, and the ability to form specific interactions with the target receptor. nih.gov
For instance, in a series of thiophene carboxamide analogs of annonaceous acetogenins, shortening the alkyl chain in the tail part was found to be essential for their growth inhibitory activity against human cancer cell lines. nih.gov In another study, the replacement of a carboxylate ester side chain with a carboxamide side chain in a thieno[3,2-b]thiophene-based polymer led to a dramatic difference in hole mobility, highlighting the significant impact of this functional group change. researchgate.net
The introduction of different substituents on the thiophene ring, which can be considered side chains, has been shown to modulate activity. For example, 3-aminothiophene-2-carboxamide (B122380) and 3-hydroxythiophene-2-carboxamide (B1395583) derivatives display varying degrees of antioxidant and antibacterial activities, with the amino-substituted compounds generally showing higher antioxidant potential. nih.gov
Table 2: Effect of Side Chain Modifications on Biological Properties
| Side Chain Modification | Resulting Property | Reference |
|---|---|---|
| Shortened alkyl chain | Essential for anticancer activity | nih.gov |
| Carboxamide vs. Carboxylate ester | Drastic change in hole mobility | researchgate.net |
| Amino group at position 3 | High antioxidant activity | nih.gov |
Conformational Analysis and Molecular Recognition
The three-dimensional shape of this compound and its ability to adopt specific conformations are critical for its interaction with biological macromolecules. Intramolecular interactions and stereoelectronic effects play a significant role in defining the preferred conformation and, consequently, the biological activity.
Intramolecular hydrogen bonding is a key factor in determining the conformation of many thiophene carboxamide derivatives. In several related structures, an intramolecular N-H···N or N-H···O hydrogen bond leads to the formation of a pseudo-six-membered ring. scispace.comnih.gov This intramolecular interaction locks the molecular conformation, reducing its flexibility. scispace.comnih.gov This rigidity can be advantageous for receptor binding by pre-organizing the molecule into a bioactive conformation, thus minimizing the entropic penalty upon binding.
The electronic properties of the substituents on the thiophene and benzamido rings, in conjunction with their spatial arrangement, create a specific stereoelectronic profile that is recognized by the target receptor. The electron-withdrawing or electron-donating nature of the substituents can influence the charge distribution across the molecule, affecting its ability to engage in electrostatic interactions, hydrogen bonding, and other non-covalent interactions with the receptor.
The substitution of a carbon atom with sulfur in the thiophene ring leads to significant changes in the electronic distribution and molecular geometry, which in turn enhances the reactivity and biological potential of its derivatives. mdpi.com The electron delocalization of the sulfur atom within the π-system contributes to thiophene's behavior as a reactive benzene (B151609) analog, reinforcing its value as a pharmacophore. mdpi.com The interplay of these electronic features with the steric bulk and conformation of the entire molecule dictates the specificity and affinity of its binding to a biological target.
Rational Drug Design Strategies
Rational drug design for this class of compounds involves identifying key molecular features essential for biological activity and systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.
Pharmacophore modeling is a cornerstone in the rational design of thiophene-3-carboxamide derivatives. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 2-(benzamido)thiophene-3-carboxamide scaffold, pharmacophore models are typically built using structural information from active ligands or the target protein's binding site. researchgate.net
Key pharmacophoric features often identified for this scaffold include:
Hydrogen Bond Donors and Acceptors: The amide moieties (-C(O)NH-) are critical, providing hydrogen bond donors (N-H) and acceptors (C=O) that interact with key amino acid residues in the target protein's binding pocket. The 3-carboxamide, in particular, is often crucial for activity. nih.gov
Aromatic/Hydrophobic Regions: The thiophene ring and the benzamido-phenyl ring provide essential hydrophobic surfaces that engage in van der Waals and π-stacking interactions with the target. acs.orgmdpi.com
A powerful strategy employed in the design of these ligands is the hybridization approach . This involves combining the pharmacophoric elements of two or more known ligands or pharmacophores to create a single molecule with a dual or enhanced mechanism of action. For instance, researchers have designed thiophene-carboxamide derivatives to function as dual inhibitors by targeting both the ATP-binding site and a substrate-docking site of a kinase, such as the c-Jun N-terminal kinase (JNK). nih.govnih.gov Similarly, a fragment-based approach has been used to combine an ortho-N-arylamino-N,N-diaryl carboxamide pharmacophore with other moieties to create dual inhibitors of vascular endothelial growth factor receptor (VEGFR) and tubulin polymerization. nih.govresearchgate.net
Lead optimization is an iterative process of modifying a promising lead compound to improve its biological activity and drug-like properties. Extensive SAR studies on the 2-(benzamido)thiophene-3-carboxamide scaffold have provided clear guidelines for this process. nih.gov
Key SAR Findings:
Thiophene Ring Core: The thiophene ring is considered a critical core structure. Replacing it with a phenyl ring leads to a dramatic decrease in activity, highlighting its importance as a scaffold. nih.gov
Position of the Carboxamide Group: The carboxamide group at the 3-position of the thiophene ring is essential for activity. Moving this group to the 5-position results in an inactive compound. Furthermore, replacing the 3-carboxamide with other functional groups like a carboxylic acid, an ester, or a cyano group also leads to a significant loss of inhibitory activity. nih.gov
Substitutions on the Thiophene Ring: The 4 and 5-positions of the thiophene ring are sensitive to substitution. The introduction of methyl groups at either or both of these positions generally results in less active compounds compared to the unsubstituted analog. nih.gov
Benzamido Phenyl Ring Substitutions: The phenyl ring of the benzamido group is a key site for modification to explore interactions with hydrophobic pockets and to fine-tune electronic properties. The introduction of substituents like the 3-iodo group in this compound is a classic lead optimization strategy. The iodine atom is large and lipophilic, allowing it to probe for specific steric and hydrophobic interactions within the binding site that may enhance potency or selectivity.
The following interactive table summarizes the impact of various structural modifications on the activity of the 2-(acylamido)thiophene-3-carboxamide scaffold, based on research targeting JNK1 inhibition. nih.gov
| Modification Site | Structural Change | Effect on JNK1 Inhibitory Activity |
| Core Scaffold | Thiophene Ring → Phenyl Ring | Drastic drop in activity (IC₅₀ > 100 µM) |
| Position C3 | Carboxamide → Carboxylic Acid | Significant loss of activity |
| Position C3 | Carboxamide → Ester | Significant loss of activity |
| Position C3 | Carboxamide → Cyano Group | Significant loss of activity |
| Position C5 | Carboxamide moved from C3 to C5 | Compound becomes completely inactive |
| Positions C4/C5 | Unsubstituted → 4-Methyl | Less active (IC₅₀ > 25 µM) |
| Positions C4/C5 | Unsubstituted → 5-Methyl | Less active (IC₅₀ > 25 µM) |
| Positions C4/C5 | Unsubstituted → 4,5-Dimethyl | Less active (IC₅₀ > 25 µM) |
These SAR data underscore the precise structural requirements for activity and guide medicinal chemists in rationally designing new analogs, such as this compound, to achieve improved therapeutic profiles.
Computational Chemistry and Molecular Modeling Applications
In Silico Approaches for Binding Site Analysis
Computational methods are instrumental in elucidating how ligands like 2-(3-Iodobenzamido)thiophene-3-carboxamide interact with biological targets. These approaches predict binding modes and affinities, offering a rationale for observed biological activities and guiding further drug development.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the thiophene (B33073) carboxamide scaffold, docking studies are frequently employed to understand its interaction with various enzymes and receptors. colab.ws In the case of this compound, docking simulations would place the molecule into the active site of a target protein to identify key interactions that contribute to its binding affinity.
Research on analogous thiophene carboxamide derivatives reveals common interaction patterns. mdpi.com The carboxamide groups are often involved in forming crucial hydrogen bonds with amino acid residues in the protein's binding pocket. nih.gov The thiophene and benzamido rings typically engage in hydrophobic and π-stacking interactions. The iodine atom on the benzamido ring can form halogen bonds, a specific and strong non-covalent interaction that can significantly enhance binding affinity and selectivity. Docking studies help to visualize and quantify these interactions, providing a structural hypothesis for the molecule's activity. nih.gov
| Structural Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Thiophene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| 3-Carboxamide (-CONH2) | Hydrogen Bond (Donor/Acceptor) | Aspartate, Glutamate, Serine, Threonine |
| Amide Linker (-NHCO-) | Hydrogen Bond (Donor/Acceptor) | Backbone Carbonyls/Amides |
| Benzene (B151609) Ring | π-π Stacking, Hydrophobic | Leucine, Valine, Phenylalanine |
| Iodine Atom | Halogen Bond, Hydrophobic | Carbonyl Oxygen, Serine, Threonine |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the binding event. For a complex of this compound with its target, MD simulations can confirm whether the key interactions identified in docking are maintained. nih.govresearchgate.net
Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. These simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding, offering a more complete picture of the interaction dynamics. rsc.org Studies on similar thiophene derivatives have used MD simulations to confirm the stability of docked poses and the persistence of critical hydrogen bonds and hydrophobic contacts within the binding pocket. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide fundamental information about the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful method for studying the electronic structure of molecules like this compound. DFT calculations can optimize the molecule's geometry and compute various electronic descriptors that explain its reactivity. nih.gov
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding intermolecular interactions. mdpi.com
| DFT Descriptor | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for non-covalent interactions. |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
Prediction of Spectroscopic Parameters (e.g., NMR)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a vital tool for structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors required for predicting NMR chemical shifts (¹H and ¹³C). conicet.gov.ar
By calculating the theoretical NMR spectrum for a proposed structure of this compound and comparing it with experimental data, researchers can confirm its chemical structure with high confidence. nih.gov This computational approach is particularly useful for resolving ambiguities in experimental spectra or for assigning signals in complex molecules. rsc.org The accuracy of these predictions depends on the level of theory and basis set chosen for the calculation. conicet.gov.ar
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate a molecule's chemical structure with its biological activity or physicochemical properties. jetir.org For a series of compounds related to this compound, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A mathematical model is then generated that links these descriptors to the observed biological activity (e.g., IC₅₀ values). jetir.org Such models can highlight which molecular features are most important for activity. For instance, a QSAR study might reveal that higher lipophilicity and specific electronic features on the benzamido ring are critical for the potency of thiophene carboxamide derivatives. nih.govresearchgate.net
| Descriptor Class | Example Descriptors | Relevance to QSAR Model |
|---|---|---|
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular size and branching. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies electronic distribution and reactivity. nih.gov |
| Spatial (3D) | Molecular Surface Area, Volume | Describes the 3D shape and size of the molecule. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Relates to membrane permeability and binding interactions. |
Development of Predictive Models for Biological Activity
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a common practice in computational drug discovery for classes of compounds like thiophene carboxamides. These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
For instance, 2D-QSAR studies have been performed on substituted thiophene carboxamide derivatives to design potential anti-tubercular agents. jetir.org In such studies, a dataset of compounds with known biological activities (e.g., IC50 values) is used. jetir.org Various molecular descriptors are calculated for each compound, and statistical methods are employed to build a model that can predict the activity of new, untested compounds. jetir.org The goal is to identify the key structural features that are either beneficial or detrimental to the desired biological effect. jetir.org
These predictive models are valuable tools for prioritizing the synthesis of new derivatives and for screening virtual libraries of compounds to identify potential hits. While no specific QSAR model for this compound was found, it is plausible that such a model could be developed if sufficient biological activity data were available for a series of related analogs.
Analysis of Physicochemical Descriptors Influencing Activity
The biological activity of thiophene carboxamide derivatives is often influenced by their physicochemical properties. Computational methods are frequently used to calculate and analyze these descriptors to understand structure-activity relationships (SAR).
Studies on related thiophene derivatives have highlighted the importance of various descriptors. For example, the electronic properties of the thiophene ring and its substituents can play a crucial role in receptor binding and biological activity. The aromaticity and planarity of the thiophene ring are thought to enhance interactions with biological targets. mdpi.com
In silico studies, including molecular docking and Density Functional Theory (DFT) calculations, have been applied to other thiophene carboxamides to investigate their electronic structure, molecular electrostatic potential, and reactivity patterns. researchgate.net These analyses can reveal how electron-donating or electron-withdrawing substituents on the thiophene or benzamido rings might influence the compound's interaction with a target protein. For example, in a study of thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives as EGFR kinase inhibitors, in silico methods were used to understand the nature, energy, and stability of binding interactions. rsc.org
For this compound, key physicochemical descriptors would likely include:
Molecular Weight: Influences absorption and distribution.
LogP (Lipophilicity): Affects cell membrane permeability.
Hydrogen Bond Donors and Acceptors: Important for target binding.
Polar Surface Area (PSA): Relates to membrane transport.
Molecular Shape and Conformation: Determines the fit within a binding site.
An intramolecular hydrogen bond between the amide groups could potentially lock the molecular conformation, reducing its flexibility, a feature that has been observed in other thiophene-3-carboxamide derivatives. nih.gov The iodine atom at the 3-position of the benzamido ring would significantly impact the electronic distribution and could potentially act as a halogen bond donor, influencing binding affinity.
Due to the absence of specific research on this compound, no data tables with calculated descriptors or QSAR model statistics can be presented.
Preclinical Pharmacological Evaluation and Translational Outlook
In Vitro Pharmacological Profiling
In vitro studies are foundational to understanding the molecular and cellular effects of a compound. These assays provide insights into target engagement, enzymatic inhibition, and effects on cellular processes, which are essential for establishing a compound's mechanism of action.
Receptor binding assays are employed to determine the affinity and selectivity of a compound for specific biological targets, such as G-protein coupled receptors, ion channels, or transporters. Radioligand binding assays, a common format for these studies, measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target of interest.
While specific receptor binding data for 2-(3-Iodobenzamido)thiophene-3-carboxamide is not publicly available, studies on structurally related 2-aminothiophene-3-carboxamides have demonstrated their potential as allosteric enhancers of the adenosine (B11128) A1 receptor. For instance, in a study evaluating a series of these compounds, their potency and efficacy were determined through radioligand binding assays, with some analogues showing greater potency than the reference compound, PD-81,723. Such an assay for this compound would quantify its binding affinity (Ki or IC50 values) to a panel of receptors, providing a preliminary indication of its primary targets and potential off-target interactions.
Table 1: Illustrative Data from Receptor Binding Assays for Related Thiophene (B33073) Carboxamides
| Compound | Target | Assay Type | Affinity (IC50/Ki) | Reference |
|---|---|---|---|---|
| Analogue 7b | Adenosine A1 Receptor | Radioligand Binding | More potent than PD-81,723 |
Note: This table is illustrative and based on data for related compounds, not this compound.
Cellular assays are crucial for understanding the functional consequences of a compound's interaction with its molecular target(s) in a biological context. These assays can assess a compound's impact on various cellular behaviors that are fundamental to physiological and pathological processes.
Cell Proliferation Assays: These assays measure the effect of a compound on cell growth and division. Thiophene carboxamide derivatives have been evaluated for their antiproliferative effects in various cancer cell lines. For example, some novel thiophene carboxamide derivatives have shown significant cytotoxic effects on A375, HT-29, and MCF-7 cancer cell lines.
Cell Migration and Invasion Assays: These assays are particularly relevant for assessing the anti-metastatic potential of anticancer agents. A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which share a structural resemblance, demonstrated that a lead compound significantly inhibited the migration and invasion of MDA-MB-231 breast cancer cells.
Tube Formation Assays: This assay is a key in vitro model for angiogenesis, the formation of new blood vessels. It is used to evaluate the anti-angiogenic potential of compounds.
Apoptosis Assays: These assays determine if a compound induces programmed cell death. For instance, some thiophene carboxamides have been shown to induce apoptosis, as evidenced by caspase-3/7 activation and mitochondrial depolarization.
Cell Cycle Analysis: This analysis investigates the effect of a compound on the progression of cells through the different phases of the cell cycle.
A comprehensive cellular profiling of this compound would involve treating various cell lines with the compound and measuring its effects on these cellular processes to elucidate its potential therapeutic applications, particularly in oncology.
Table 2: Representative Cellular Assay Data for Related Thiophene Carboxamide Derivatives
| Assay | Cell Line | Effect of Related Compound | Finding | Reference |
|---|---|---|---|---|
| Cell Proliferation | Hep3B | Antiproliferative | IC50 = 5.46 µM (for compound 2b) | |
| Apoptosis | A375 | Pro-apoptotic | Caspase 3/7 activation | |
| Cell Migration | MDA-MB-231 | Inhibition | Significant reduction in cell migration |
Note: This table presents representative data for related compounds to illustrate the types of findings from these assays.
Enzyme inhibition assays are performed to determine if a compound can inhibit the activity of a specific enzyme and to characterize the mechanism of this inhibition (e.g., competitive, non-competitive, or uncompetitive). Thiophene carboxamide derivatives have been identified as inhibitors of various enzymes. For example, certain thiophene carboxamide derivatives have been patented as inhibitors of IKK-2, an enzyme involved in inflammatory pathways. Another study identified a thiophene-3-carboxamide (B1338676) derivative as a dual inhibitor of c-Jun N-terminal kinase (JNK), with enzyme kinetics experiments suggesting it acts as an ATP-competitive and a mixed substrate-competitive inhibitor.
To evaluate this compound, its inhibitory activity would be tested against a panel of purified enzymes, particularly kinases, which are common targets for this class of compounds. Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) would be determined.
Table 3: Illustrative Enzyme Inhibition Data for a Related Thiophene Carboxamide
| Compound | Target Enzyme | IC50 | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| Compound 25 | JNK1 | 1.32 µM (kinase assay) | ATP competitive and mixed substrate competitive |
Note: This table is for illustrative purposes and contains data for a related compound.
Confirming that a compound binds to its intended target within a cellular environment is a critical step in preclinical evaluation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues. This method is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.
While no CETSA data has been published for this compound, this assay would be invaluable for validating its molecular target(s). The experiment would involve treating cells with the compound, subjecting them to a temperature gradient, and then quantifying the amount of soluble target protein at each temperature. A shift in the melting curve of the target protein in the presence of the compound would confirm direct binding.
Many signaling pathways within cells are regulated by protein phosphorylation, a process mediated by kinases. Analyzing changes in protein phosphorylation can provide insights into the mechanism of action of a compound, especially if it is a kinase inhibitor. Western blotting and mass spectrometry-based phosphoproteomics are common methods for this analysis.
For a related class of compounds, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, the suppression of myosin light chain phosphorylation confirmed the inhibitory activity of a lead compound via the RhoA/ROCK pathway. A similar analysis for this compound would involve treating cells with the compound and then measuring the phosphorylation status of key proteins in relevant signaling pathways to understand its downstream effects.
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, in vivo studies in animal models of disease are conducted to evaluate a compound's efficacy in a whole organism. These studies are essential for determining if the compound can produce the desired therapeutic effect in a living system.
Although no in vivo efficacy data for this compound is currently available, studies on other thiophene carboxamides have demonstrated their potential in animal models. For example, a novel thiophene carboxamide, NK-128, in combination with imatinib, was shown to be more potent than either agent alone in a chronic myeloid leukemia (CML) xenograft mouse model.
To assess the in vivo efficacy of this compound, it would be administered to animal models relevant to its proposed therapeutic indication (e.g., tumor-bearing mice for an anticancer agent). Key endpoints would include tumor growth inhibition, survival, and target modulation in tumor tissues.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| PD-81,723 |
| NK-128 |
Anti-inflammatory Response in Disease Models
The efficacy of this compound in preclinical models of inflammatory pain suggests a direct anti-inflammatory action. nih.gov The mechanism, tied to its agonistic activity at the CB2 receptor which is known to modulate inflammatory responses, supports this observation. However, specific studies detailing its anti-inflammatory response in broader disease models beyond pain are not available in the reviewed literature.
Preclinical Pharmacokinetic and ADME Considerations
Pharmacokinetic studies, including the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME), were conducted for this compound to characterize its behavior in biological systems. nih.gov
Absorption, Distribution, Metabolism, Excretion (ADME)
The compound has undergone ADME profiling as part of its preclinical evaluation. nih.gov These studies are essential for understanding its potential for further development. However, the specific parameters and quantitative data from these ADME studies are not detailed in the available scientific literature.
Metabolic Stability
There is no publicly available data concerning the metabolic stability of this compound from in vitro or in vivo studies.
Future Directions and Therapeutic Applications
The existing preclinical data strongly support the continued investigation of this compound as a therapeutic candidate, primarily for pain management. Its demonstrated efficacy in neuropathic, inflammatory, and postsurgical pain models highlights its potential to address significant unmet medical needs. nih.gov
Future research should aim to fully elucidate its pharmacokinetic and safety profiles. Given its mechanism as a selective CB2 agonist, further exploration of its therapeutic potential in inflammatory disorders beyond pain is a logical next step. The development of this compound will be contingent on more comprehensive studies to establish a complete preclinical data package.
Development of Novel Analogs
The development of novel analogs based on the this compound scaffold is a critical step in harnessing its therapeutic potential. The core structure presents several opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this endeavor, systematically altering different parts of the molecule to observe the effects on biological activity.
Key areas for modification on the this compound molecule would likely include:
The Iodobenzamido Moiety: The iodine atom on the benzene (B151609) ring is a key feature. Its position and nature can be altered. Researchers might explore replacing the iodine with other halogens (e.g., bromine, chlorine, fluorine) to modulate electronic properties and binding interactions. Furthermore, the position of the substituent on the benzoyl ring could be varied to probe the spatial requirements of the target binding site.
The Thiophene Core: The thiophene ring itself is a versatile scaffold. Substitutions at other available positions on the thiophene ring could be explored to improve efficacy or to introduce new functionalities that could interact with biological targets.
The Carboxamide Group: The amide linkage is a common feature in many biologically active compounds and is often involved in crucial hydrogen bonding interactions with protein targets. Modifications of the amide, for instance, by N-alkylation or by replacing it with bioisosteres, could influence the compound's stability and binding affinity.
The synthesis of such analogs would be followed by rigorous preclinical testing to evaluate their activity in relevant biological assays. For example, if the parent compound shows preliminary anticancer activity, novel analogs would be screened against a panel of cancer cell lines to identify derivatives with improved potency and selectivity. mdpi.comnih.govmdpi.com
Below is an interactive data table illustrating a hypothetical SAR study for novel analogs of this compound, based on potential modifications and their expected impact on a hypothetical anticancer target.
| Compound ID | Modification on Benzoyl Ring | Modification on Thiophene Ring | Modification on Carboxamide | Hypothetical IC50 (µM) |
| Parent | 3-Iodo | Unsubstituted | -NH2 | 10.5 |
| Analog-1 | 3-Bromo | Unsubstituted | -NH2 | 8.2 |
| Analog-2 | 3-Chloro | Unsubstituted | -NH2 | 12.1 |
| Analog-3 | 4-Iodo | Unsubstituted | -NH2 | 15.7 |
| Analog-4 | 3-Iodo | 5-Methyl | -NH2 | 5.3 |
| Analog-5 | 3-Iodo | Unsubstituted | -NHCH3 | 9.8 |
Identification of Additional Therapeutic Indications
The exploration of additional therapeutic indications for this compound and its newly synthesized analogs is a promising avenue for translational research. The diverse biological activities reported for the broader class of thiophene carboxamides suggest that this specific compound may also possess a range of pharmacological effects. nih.govnih.gov
Potential therapeutic areas for investigation include:
Antimicrobial Activity: Thiophene carboxamide derivatives have been reported to exhibit antibacterial and antifungal properties. nih.gov Screening this compound and its analogs against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.
Analgesic and Anti-inflammatory Effects: Some 2-amido-3-carboxamide thiophene derivatives have been investigated as agonists for cannabinoid receptors, suggesting potential applications in pain management. researchgate.net Preclinical models of pain and inflammation could be employed to evaluate the analgesic and anti-inflammatory potential of this compound family.
Enzyme Inhibition: Various thiophene carboxamides have been identified as inhibitors of specific enzymes, such as VEGFR-2, which is implicated in angiogenesis and cancer. nih.gov High-throughput screening against a broad range of enzymes could identify novel molecular targets and, consequently, new therapeutic indications.
The identification of new therapeutic uses would involve a multi-step process, beginning with broad phenotypic screening to identify unexpected biological activities. This would be followed by more focused in vitro and in vivo studies to confirm the activity, elucidate the mechanism of action, and establish a clear therapeutic rationale.
The following table outlines potential therapeutic indications and the corresponding preclinical models that could be used for their evaluation.
| Potential Therapeutic Indication | Preclinical Model | Key Endpoint Measurement |
| Anticancer | Cancer cell line proliferation assays; Xenograft tumor models in mice | Cell viability (IC50); Tumor growth inhibition |
| Antibacterial | Broth microdilution assays against bacterial strains | Minimum Inhibitory Concentration (MIC) |
| Antifungal | Antifungal susceptibility testing against fungal isolates | Minimum Inhibitory Concentration (MIC) |
| Analgesic | Hot plate test or tail-flick test in rodents | Nociceptive threshold |
| Anti-inflammatory | Carrageenan-induced paw edema model in rats | Reduction in paw swelling |
Q & A
Q. What are the standard synthetic routes for 2-(3-Iodobenzamido)thiophene-3-carboxamide and its derivatives?
The synthesis typically involves coupling 3-iodobenzoyl chloride with a thiophene-3-carboxamide precursor under anhydrous conditions. For example, intermediate thiophene derivatives are refluxed with acylating agents in dichloromethane (CH₂Cl₂) under nitrogen, followed by purification via reverse-phase HPLC (e.g., methanol-water gradients). Yields range from 47% to 67%, with characterization by melting point, IR (C=O, NH stretches), and NMR spectroscopy .
Q. How is structural characterization of this compound performed?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and amide bond formation (e.g., carboxamide NH₂ protons at δ 6.5–7.5 ppm).
- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹).
- HPLC : Purity assessment (>95% by Atlantis T3 column with TFA/ACN gradients) .
- Melting Point : Consistency checks (e.g., 213–226°C for related analogs) .
Q. What in vitro assays are used for initial biological evaluation?
Cell-based kinase inhibition assays (e.g., LanthaScreen™) measure IC₅₀ values against targets like c-Jun N-terminal kinase (JNK). For example, compound 25 showed IC₅₀ = 7.5 µM in TNF-α-stimulated phosphorylation assays . Fluorescence-based assays (Thioflavin T) assess off-target effects, such as tau aggregation inhibition .
Advanced Research Questions
Q. How do structural modifications impact JNK inhibitory activity?
- Substituent Position : Carboxamide at the 3-position on thiophene is critical; relocation to the 5-position abolishes activity (IC₅₀ > 100 µM) .
- Ring Substitutions : 4,5-Dimethyl-thiophene derivatives show reduced potency (IC₅₀ > 25 µM) compared to unsubstituted analogs (IC₅₀ = 5.4 µM) .
- Scaffold Replacement : Replacing thiophene with phenyl reduces JNK1 inhibition by >90% .
Q. What selectivity profiles are observed against kinase panels?
In a 26-kinase panel, compound 25 showed >98% selectivity for JNK1/JNK2 over structurally similar kinases like p38α (2% inhibition at 25 µM). Lipid kinases (e.g., PI3K) were unaffected, highlighting JNK docking site specificity .
Q. What molecular interactions drive JNK binding?
Docking studies (PDB: 1UKI) reveal dual binding modes:
- ATP Site : Hydrogen bonds between carboxamide NH₂ and Gln37.
- JIP1 Docking Site : Hydrophobic interactions with Val118 and Asn114 backbone. Mutagenesis of Met111 disrupts hydrogen bonding, reducing inhibition .
Q. How do physicochemical properties influence bioactivity?
- Dipole Moments : Derivatives with higher dipole moments (e.g., 4-chlorobenzylidene analogs) exhibit stronger fluorescence quenching, correlating with enhanced membrane permeability .
- Solubility : Carboxamide esters (e.g., methyl esters) improve solubility but reduce target affinity compared to free acids .
Q. How can in vitro-in vivo discrepancies be addressed?
Peptide-based inhibitors (e.g., TAT-pepJIP1) show efficacy in murine diabetes models but suffer from proteolytic instability. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
